3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile
Description
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Properties
IUPAC Name |
3-(5-cyclopropyl-1H-pyrazol-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-1-2-8-6-11-12-9(8)7-3-4-7/h6-7H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBGNLWYQUTNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the calcium/calmodulin-dependent protein kinase type ii subunit beta. This protein plays a crucial role in various cellular functions, including cell division and signal transduction.
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects of the compound.
Biochemical Pathways
Given the potential target of this compound, it could be involved in pathways related to cell division and signal transduction.
Biological Activity
3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies concerning this compound.
Chemical Structure and Properties
- IUPAC Name : 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile
- CAS Number : 2098133-90-3
- Molecular Formula : C10H12N4
The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing a pyrazole moiety often exhibit significant biological activities, particularly in cancer treatment. The following sections summarize key findings related to the biological activity of 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives:
- Mechanism of Action : Pyrazole derivatives are known to interact with tubulin, inhibiting its polymerization, which is crucial for cancer cell division. This interaction can lead to apoptosis in cancer cells.
Table 1: Cytotoxicity Data for Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile | MCF-7 (Breast) | TBD |
| SiHa (Cervical) | TBD | |
| PC-3 (Prostate) | TBD |
Note: Specific IC50 values for 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile were not available in the reviewed literature but are expected to be comparable to other pyrazole derivatives.
In Vitro Studies
In vitro studies have demonstrated that pyrazole derivatives can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:
- Cytotoxicity Testing : Compounds were tested against MCF-7, SiHa, and PC-3 cell lines using MTT assays. The results showed varying degrees of effectiveness, with some derivatives achieving low micromolar IC50 values.
Study on Pyrazole Conjugates
A recent study investigated a series of pyrazole conjugates for their anticancer properties. Among these, certain compounds demonstrated potent cytotoxicity against breast and cervical cancer cell lines:
- Findings : One derivative exhibited an IC50 value of approximately 2.13 µM against MCF-7 cells, indicating strong potential as an anticancer agent .
The mechanism by which 3-(3-cyclopropyl-1H-pyrazol-4-yl)propanenitrile exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, it likely binds to the colchicine site on tubulin, disrupting microtubule dynamics.
- Induction of Apoptosis : Through the disruption of cellular division processes, it may trigger programmed cell death in malignant cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
